molecular formula C12H9N3O4 B8706394 2-(3-Nitroanilino)-3-carboxypyridine CAS No. 57978-48-0

2-(3-Nitroanilino)-3-carboxypyridine

Cat. No. B8706394
CAS RN: 57978-48-0
M. Wt: 259.22 g/mol
InChI Key: XYTDWEFEUCVUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Nitroanilino)-3-carboxypyridine is a useful research compound. Its molecular formula is C12H9N3O4 and its molecular weight is 259.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Nitroanilino)-3-carboxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Nitroanilino)-3-carboxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57978-48-0

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

2-(3-nitroanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H9N3O4/c16-12(17)10-5-2-6-13-11(10)14-8-3-1-4-9(7-8)15(18)19/h1-7H,(H,13,14)(H,16,17)

InChI Key

XYTDWEFEUCVUHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium-2-chloro-nicotinate (89 g, 455 mmole) was suspended in 630 ml of dimethylformamide. To this suspension was added 3-nitroaniline (75.3 gm, 546 mmole), cupric acetate (5.1 g, 25.5 mmole) and N-ethyl morpholine (52.3 g, 455 mmoles). The suspension was refluxed with stirring under N2 for 4 hours. The reaction mixture was cooled to room temperature and the pH was adjusted to 4-5 by the addition of 6M HCl. A yellow precipitate was isolated from the reaction mixture, washed with water and air dried yielding 66.3 g (256 mmole, 56% yield) of 2-(3-nitroanilino)-3-carboxypyridine (mp 262°-264° C.).
Name
Potassium 2-chloro-nicotinate
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
75.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric acetate
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
52.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
630 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.